3-Methylphenyl (4-chlorophenoxy)acetate
Description
Chemical Structure and Identification: 3-Methylphenyl (4-chlorophenoxy)acetate (CAS: 62095-42-5) is an ester derivative characterized by a 4-chlorophenoxy group linked to an acetate moiety, which is further substituted with a 3-methylphenyl group. Its molecular formula is C₁₅H₁₃ClO₃, with a molecular weight of 300.71 g/mol .
For example, ethyl 2-(4-chlorophenoxy)acetate—a precursor for related compounds—is synthesized via nucleophilic substitution between 4-chlorophenol and ethyl 2-chloroacetate under reflux with KI catalysis, yielding intermediates that can undergo further functionalization .
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
(3-methylphenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-11-3-2-4-14(9-11)19-15(17)10-18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |
InChI Key |
LRZBFJXJIJPANY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the phenoxy-acetate backbone but differ in substituents, leading to variations in properties:
Physical and Chemical Properties
Thermal Stability:
- This compound: No direct data, but related lanthanide complexes decompose in three stages up to 1173 K, forming oxides .
- Ethyl 2-(4-chlorophenoxy)acetoacetate: Likely less stable due to the β-keto group, which may undergo decarboxylation under heat .
Solubility:
- Lanthanide 2-(4-chlorophenoxy)acetates exhibit low aqueous solubility (~10⁻⁴ mol/dm³) due to hydrophobic aromatic groups .
- Methyl 4-chlorophenylacetate is more lipophilic (LogP ~2.5) compared to bulkier esters like 4-bromophenyl derivatives (LogP ~4.7) .
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